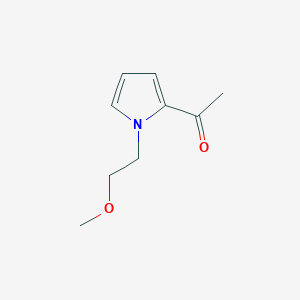
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features both quinoline and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazolidine precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties .
Scientific Research Applications
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-4-carboxylic acid share structural similarities and may exhibit comparable chemical reactivity.
Imidazolidine Derivatives: These compounds, such as 2,5-dioxoimidazolidine, have similar functional groups and can undergo analogous reactions
Uniqueness
What sets 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid apart is the combination of quinoline and imidazolidine moieties in a single molecule.
Properties
CAS No. |
66326-00-9 |
|---|---|
Molecular Formula |
C14H11N3O4 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-(4-methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-14(12(20)16-13(21)17-14)10-6-8(11(18)19)7-4-2-3-5-9(7)15-10/h2-6H,1H3,(H,18,19)(H2,16,17,20,21) |
InChI Key |
LWQMISJNIHSATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
